Embusartan

Description

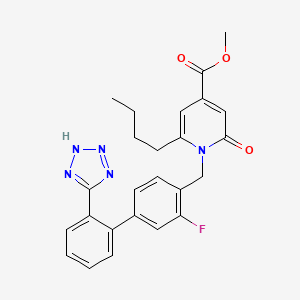

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O3/c1-3-4-7-19-12-18(25(33)34-2)14-23(32)31(19)15-17-11-10-16(13-22(17)26)20-8-5-6-9-21(20)24-27-29-30-28-24/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVGOAYMIAQLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC(=O)N1CC2=C(C=C(C=C2)C3=CC=CC=C3C4=NNN=N4)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166029 | |

| Record name | Embusartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156001-18-2 | |

| Record name | Embusartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156001182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Embusartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMBUSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MY73645XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Embusartan's Mechanism of Action in Vascular Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embusartan is a potent and selective non-peptide angiotensin II type 1 (AT1) receptor antagonist. Its therapeutic efficacy in hypertension and other cardiovascular diseases stems from its ability to specifically block the detrimental effects of angiotensin II (Ang II) on vascular smooth muscle cells (VSMCs). This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound in VSMCs, detailing its interaction with the AT1 receptor and the subsequent impact on downstream signaling pathways that regulate vasoconstriction, cell growth, and proliferation. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with Ang II as its primary effector peptide. Ang II exerts its physiological and pathological effects primarily through the AT1 receptor, a G-protein coupled receptor (GPCR) abundantly expressed in VSMCs. Activation of the AT1 receptor by Ang II in VSMCs leads to a cascade of intracellular events, including vasoconstriction, cellular hypertrophy, proliferation, and inflammation, all of which contribute to the pathogenesis of hypertension and vascular remodeling. This compound, by competitively inhibiting the binding of Ang II to the AT1 receptor, effectively mitigates these downstream effects.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at the AT1 receptor. By occupying the receptor's binding site, it prevents Ang II from initiating its signaling cascade. This blockade of the AT1 receptor is the core of this compound's mechanism of action in VSMCs.

AT1 Receptor Blockade

The primary action of this compound is the competitive and selective blockade of the Angiotensin II Type 1 (AT1) receptor. This prevents Angiotensin II from binding to and activating the receptor, thereby inhibiting its downstream physiological and pathological effects in vascular smooth muscle cells.

Figure 1: this compound competitively blocks the AT1 receptor.

Downstream Signaling Pathways

Ang II binding to the AT1 receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a signaling cascade that is effectively inhibited by this compound. The key downstream pathways affected are:

-

Phospholipase C (PLC) Pathway: Activated Gq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular Ca2+ is a primary trigger for VSMC contraction.

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates PKC. PKC, in turn, phosphorylates various downstream targets, contributing to smooth muscle contraction and playing a role in cell growth and proliferation.

-

RhoA/Rho-Kinase (ROCK) Pathway: The AT1 receptor can also activate the small GTPase RhoA and its downstream effector ROCK. This pathway contributes to Ca2+-sensitization of the contractile machinery by inhibiting myosin light chain phosphatase (MLCP), leading to sustained vasoconstriction. It is also implicated in the regulation of gene expression related to VSMC proliferation and hypertrophy.

By blocking the initial Ang II-AT1 receptor interaction, this compound prevents the activation of these critical signaling pathways, leading to vasodilation and the inhibition of vascular remodeling.

Figure 2: this compound's impact on AT1 receptor downstream signaling.

Quantitative Data

The potency of this compound (also referred to as BAY 10-6734 in early literature) has been quantified in several key assays on VSMCs. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative view of its efficacy against Ang II-induced effects. The data is derived from studies on VSMCs from both normotensive Wistar Kyoto (WKY) rats and Spontaneously Hypertensive Rats (SHR).[1]

Table 1: Inhibition of [125I]Angiotensin II Binding

| Compound | Cell Type | IC50 (nM) |

| This compound | WKY VSMC | 1.2 ± 0.2 |

| This compound | SHR VSMC | 0.8 ± 0.1 |

| Losartan | WKY VSMC | 19 ± 3 |

| Losartan | SHR VSMC | 12 ± 2 |

Table 2: Inhibition of Ang II-Induced Intracellular Ca2+ Mobilization

| Compound | Cell Type | IC50 (nM) |

| This compound | WKY VSMC | 2.5 ± 0.4 |

| This compound | SHR VSMC | 1.5 ± 0.3 |

| Losartan | WKY VSMC | 45 ± 7 |

| Losartan | SHR VSMC | 28 ± 5 |

Table 3: Inhibition of Ang II-Induced DNA Synthesis (BrdU Incorporation)

| Compound | Cell Type | IC50 (nM) |

| This compound | WKY VSMC | 0.9 ± 0.1 |

| This compound | SHR VSMC | 0.6 ± 0.1 |

| Losartan | WKY VSMC | 25 ± 4 |

| Losartan | SHR VSMC | 15 ± 3 |

Table 4: Inhibition of Ang II-Induced Protein Synthesis ([3H]L-leucine Incorporation)

| Compound | Cell Type | IC50 (nM) |

| This compound | WKY VSMC | 1.1 ± 0.2 |

| This compound | SHR VSMC | 0.7 ± 0.1 |

| Losartan | WKY VSMC | 32 ± 5 |

| Losartan | SHR VSMC | 20 ± 4 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section. These protocols are based on standard practices for studying VSMCs and are tailored to the investigation of AT1 receptor antagonists like this compound.

Radioligand Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the AT1 receptor.

Figure 3: Workflow for the radioligand binding assay.

Methodology:

-

Cell Culture: Culture VSMCs isolated from the aortas of Wistar Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Membrane Preparation:

-

Wash confluent cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer and centrifuge at 500 x g for 5 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% bovine serum albumin).

-

Determine protein concentration using a Bradford or BCA protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane suspension (20-40 µg of protein).

-

Add 25 µL of various concentrations of this compound or vehicle.

-

Add 25 µL of [125I]Angiotensin II (specific activity ~2200 Ci/mmol) to a final concentration of 0.1-0.5 nM.

-

For non-specific binding, add a high concentration of unlabeled Angiotensin II (1 µM).

-

Incubate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

-

Intracellular Calcium Measurement

This assay measures the ability of this compound to inhibit the Ang II-induced increase in intracellular calcium concentration using the fluorescent indicator Fura-2.

Methodology:

-

Cell Preparation:

-

Seed VSMCs on glass coverslips and grow to 70-80% confluency.

-

Wash the cells with a balanced salt solution (BSS) containing (in mM): 130 NaCl, 5.4 KCl, 2 CaCl2, 0.8 MgCl2, 10 glucose, and 20 HEPES, pH 7.4.

-

-

Fura-2 Loading:

-

Incubate the cells with 5 µM Fura-2/AM in BSS for 60 minutes at 37°C.

-

Wash the cells three times with BSS to remove extracellular Fura-2/AM and allow for de-esterification for 30 minutes.

-

-

Fluorescence Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with various concentrations of this compound for 5-10 minutes.

-

Stimulate the cells with a submaximal concentration of Angiotensin II (e.g., 10 nM).

-

Record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

Convert the fluorescence ratio to intracellular Ca2+ concentration using the Grynkiewicz equation.

-

Determine the peak increase in [Ca2+]i in response to Ang II in the presence and absence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

DNA Synthesis Assay (BrdU Incorporation)

This assay assesses the effect of this compound on Ang II-induced VSMC proliferation by measuring the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Methodology:

-

Cell Culture and Synchronization:

-

Seed VSMCs in 96-well plates and grow to sub-confluency.

-

Synchronize the cells in the G0/G1 phase of the cell cycle by serum-starving them in DMEM containing 0.1% FBS for 48 hours.

-

-

Treatment:

-

Pre-incubate the synchronized cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with Angiotensin II (e.g., 100 nM) for 24 hours.

-

-

BrdU Labeling and Detection:

-

Add BrdU (10 µM) to each well and incubate for 2-4 hours.

-

Fix the cells and denature the DNA according to the manufacturer's protocol of a commercial BrdU assay kit.

-

Incubate with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Add the substrate and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to control (unstimulated) cells.

-

Calculate the percentage of inhibition of Ang II-induced BrdU incorporation for each concentration of this compound and determine the IC50 value.

-

Protein Synthesis Assay ([3H]L-leucine Incorporation)

This assay evaluates the effect of this compound on Ang II-induced protein synthesis by measuring the incorporation of radiolabeled leucine into newly synthesized proteins.

Methodology:

-

Cell Culture and Synchronization:

-

Follow the same procedure as for the DNA synthesis assay to culture and synchronize the VSMCs.

-

-

Treatment and Labeling:

-

Pre-incubate the synchronized cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with Angiotensin II (e.g., 100 nM) in the presence of [3H]L-leucine (1 µCi/mL) for 24 hours.

-

-

Protein Precipitation and Measurement:

-

Wash the cells with ice-cold PBS.

-

Precipitate the proteins with ice-cold 10% trichloroacetic acid (TCA) for 30 minutes.

-

Wash the precipitate twice with 10% TCA and once with ethanol.

-

Solubilize the protein pellet in 0.5 M NaOH.

-

Measure the radioactivity in the solubilized protein using a liquid scintillation counter.

-

Determine the total protein content in parallel wells.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM) per microgram of protein.

-

Calculate the percentage of inhibition of Ang II-induced [3H]L-leucine incorporation for each concentration of this compound and determine the IC50 value.

-

Conclusion

This compound is a highly potent and selective AT1 receptor antagonist that effectively counteracts the major pathological actions of Angiotensin II in vascular smooth muscle cells. Its mechanism of action is centered on the competitive blockade of the AT1 receptor, leading to the inhibition of downstream signaling pathways responsible for vasoconstriction, hypertrophy, and proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular pharmacology. The robust in vitro efficacy of this compound underscores its clinical potential in the management of hypertension and related cardiovascular disorders.

References

Crystal Structure of Olmesartan Bound to the Angiotensin II Type 1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the angiotensin II type 1 (AT1) receptor in complex with its antagonist, olmesartan. The information presented herein is intended to support research and drug development efforts targeting the renin-angiotensin system.

Introduction

The angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), is a primary regulator of blood pressure and cardiovascular homeostasis. Its activation by the octapeptide hormone angiotensin II triggers a cascade of physiological responses, including vasoconstriction, aldosterone secretion, and cellular growth. Dysregulation of the AT1 receptor signaling pathway is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. Angiotensin II receptor blockers (ARBs), such as olmesartan, are a class of drugs that selectively antagonize the AT1 receptor, thereby mitigating the effects of angiotensin II and lowering blood pressure. Understanding the precise molecular interactions between ARBs and the AT1 receptor is crucial for the design of more potent and selective therapeutics.

Crystal Structure of the Olmesartan-AT1 Receptor Complex

The crystal structure of the human AT1 receptor in complex with the inverse agonist olmesartan was determined at a resolution of 2.80 Å and is available in the Protein Data Bank (PDB) under the accession code 4ZUD [1][2][3].

The structure reveals that olmesartan binds to the orthosteric ligand-binding pocket of the AT1 receptor. The binding is anchored by key interactions with several residues. Notably, Tyr-351.39, Trp-842.60, and Arg-167ECL2 are primary residues that anchor olmesartan within the binding pocket[4]. This binding mode is similar to that observed for other ARBs, suggesting a common mechanism of antagonism[4].

Quantitative Structural and Binding Data

The following tables summarize key quantitative data from the crystallographic and binding affinity studies of olmesartan with the AT1 receptor.

| Parameter | Value | Reference |

| PDB ID | 4ZUD | |

| Resolution | 2.80 Å | |

| R-Value Free | 0.234 | |

| R-Value Work | 0.194 | |

| Macromolecule Details | ||

| Total Structure Weight | 47.17 kDa | |

| Modeled Residue Count | 376 |

Table 1: Crystallographic Data for the Olmesartan-AT1 Receptor Complex (PDB ID: 4ZUD)

| Ligand | Parameter | Value | Assay Conditions | Reference |

| Olmesartan | IC50 | ~6.5–16 nM | Competitive radioligand binding assay | |

| Selectivity | >12,500-fold for AT1 over AT2 | Comparison of binding affinities for AT1 and AT2 receptors | ||

| [3H]Olmesartan | t1/2 (dissociation) | 72 min | Washout experiments in CHO-hAT1 cells |

Table 2: Binding Affinity and Kinetic Data for Olmesartan at the AT1 Receptor

Experimental Protocols

Crystallography of the AT1R-Olmesartan Complex

The following is a summarized protocol for the crystallization of the human AT1 receptor in complex with olmesartan, based on the methodology described in the primary publication associated with PDB ID 4ZUD.

1. Protein Expression and Purification:

-

The human AT1 receptor is expressed in insect cells (Sf9) using a baculovirus expression system.

-

The receptor is engineered with a fusion protein, such as T4 lysozyme or BRIL, to facilitate crystallization.

-

Cell membranes containing the receptor are harvested and solubilized in a detergent-containing buffer.

-

The solubilized receptor is purified using affinity chromatography followed by size-exclusion chromatography.

2. Complex Formation:

-

The purified AT1 receptor is incubated with an excess of olmesartan to ensure saturation of the binding sites.

3. Crystallization:

-

The AT1R-olmesartan complex is crystallized using the lipidic cubic phase (LCP) method.

-

The protein-ligand complex is mixed with a lipid, such as monoolein, to form the LCP.

-

The LCP is then dispensed into a multi-well plate, and a precipitant solution is added.

-

Crystals are grown by vapor diffusion at a controlled temperature.

4. Data Collection and Structure Determination:

-

X-ray diffraction data are collected from the crystals at a synchrotron source.

-

The structure is solved by molecular replacement using a previously determined GPCR structure as a search model.

-

The model is refined against the diffraction data to obtain the final structure.

Radioligand Binding Assay for Olmesartan Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity of olmesartan for the AT1 receptor, adapted from methodologies described in the literature.

1. Membrane Preparation:

-

Cells stably expressing the human AT1 receptor (e.g., CHO-hAT1 cells) are cultured and harvested.

-

The cells are homogenized in a cold buffer, and the cell membranes are isolated by centrifugation.

-

The membrane pellet is resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]olmesartan or 125I-[Sar1, Ile8]Ang II).

-

A range of concentrations of unlabeled olmesartan.

-

The prepared cell membranes.

-

-

The plate is incubated at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value of olmesartan, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

AT1 Receptor Signaling Pathways

The AT1 receptor mediates the effects of angiotensin II through several intracellular signaling pathways. The primary signaling mechanism involves the activation of Gq/11 proteins. Olmesartan, by blocking the binding of angiotensin II, inhibits these downstream signaling events.

Upon activation by angiotensin II, the AT1 receptor undergoes a conformational change that allows it to couple to and activate heterotrimeric G proteins, primarily of the Gq/11 family. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction, cell growth, and inflammation.

The AT1 receptor can also signal through other pathways, including Gi, G12/13, and β-arrestin-mediated pathways, and can transactivate receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR).

Conclusion

The crystal structure of the AT1 receptor in complex with olmesartan provides a detailed molecular blueprint for understanding the mechanism of action of this important class of antihypertensive drugs. This structural information, combined with quantitative binding data and a thorough understanding of the downstream signaling pathways, offers a solid foundation for the rational design of novel and improved AT1 receptor antagonists for the treatment of cardiovascular diseases. The experimental protocols outlined in this guide provide a practical framework for researchers engaged in the characterization of ligand-receptor interactions within the renin-angiotensin system.

References

- 1. wwPDB: pdb_00004zud [wwpdb.org]

- 2. 4ZUD: Crystal Structure of Human Angiotensin Receptor in Complex with Inverse Agonist Olmesartan at 2.8A resolution [ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Embusartan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embusartan is a potent and selective angiotensin II receptor antagonist, belonging to the class of drugs commonly known as sartans. These drugs are widely used in the management of hypertension, diabetic nephropathy, and heart failure. This compound's chemical structure, methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate, features a characteristic biphenyl-tetrazole moiety coupled to a substituted pyridinone ring system. This guide provides a detailed overview of the synthetic pathway of this compound, along with a comprehensive summary of its chemical properties, tailored for professionals in the field of drug discovery and development.

Chemical Properties of this compound

The chemical and physical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate | PubChem[1] |

| Molecular Formula | C25H24FN5O3 | PubChem[1] |

| Molecular Weight | 461.5 g/mol | PubChem[1] |

| CAS Number | 156001-18-2 | PubChem[1] |

| XLogP3-AA | 4.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Topological Polar Surface Area | 101 Ų | PubChem |

| Heavy Atom Count | 34 | PubChem |

| Complexity | 803 | PubChem |

Note: Some of the data presented are computed properties and may vary from experimentally determined values.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: a substituted biphenyl-tetrazole moiety and a functionalized pyridinone core. These intermediates are then coupled, followed by a deprotection step to yield the final active pharmaceutical ingredient.

A plausible synthetic route is outlined below, based on established methodologies for the synthesis of similar sartan-class drugs.

References

Pharmacokinetics and pharmacodynamics of Embusartan in vivo

Embusartan: A Novel Angiotensin II Receptor Blocker

Introduction

This compound is an investigational, orally active, non-peptide angiotensin II receptor blocker (ARB) with high affinity and selectivity for the AT1 receptor subtype. As a member of the "sartan" class of drugs, it functions as an inverse agonist, effectively blocking the detrimental effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS). Its mechanism of action involves the inhibition of angiotensin II-induced vasoconstriction, aldosterone release, and cellular proliferation, making it a promising candidate for the treatment of hypertension and other cardiovascular diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical and clinical studies. The drug exhibits predictable and dose-proportional kinetics following oral administration.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically observed within 1.5 to 2.5 hours. The absolute bioavailability is estimated to be approximately 60-70%, indicating efficient absorption. Co-administration with a high-fat meal has been shown to slightly delay the time to Cmax but does not significantly affect the overall extent of absorption (AUC).

Distribution

This compound is highly protein-bound, primarily to albumin, with a binding affinity exceeding 99.5%. This extensive protein binding limits its distribution into red blood cells. The volume of distribution at steady state (Vss) is relatively low, ranging from 15 to 20 L, suggesting that the drug is primarily confined to the systemic circulation.

Metabolism

The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme system, with CYP2C9 being the major isoform responsible for its biotransformation. The primary metabolic pathway involves the oxidation of the butyl side chain, leading to the formation of an inactive carboxylic acid metabolite. A smaller fraction of the drug undergoes glucuronidation.

Excretion

This compound is eliminated from the body through both renal and biliary routes. Approximately 30-40% of the administered dose is excreted in the urine, primarily as the inactive metabolite. The remaining 60-70% is eliminated in the feces via biliary excretion. The terminal elimination half-life (t1/2) of this compound is in the range of 9 to 13 hours, making it suitable for once-daily dosing.

Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours |

| Peak Plasma Concentration (Cmax) | Dose-dependent |

| Area Under the Curve (AUC) | Dose-proportional |

| Absolute Bioavailability | 60% - 70% |

| Volume of Distribution (Vss) | 15 - 20 L |

| Protein Binding | > 99.5% |

| Terminal Elimination Half-life (t1/2) | 9 - 13 hours |

| Total Body Clearance (CL) | 2.5 - 3.5 L/h |

| Renal Clearance (CLr) | 0.75 - 1.0 L/h |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its potent and selective blockade of the AT1 receptor. By inhibiting the actions of angiotensin II, this compound produces a range of cardiovascular effects that are beneficial in the treatment of hypertension.

Blood Pressure Reduction

Oral administration of this compound leads to a dose-dependent reduction in both systolic and diastolic blood pressure. The onset of the antihypertensive effect is observed within a few hours of the first dose, with the maximal effect typically reached after 2 to 4 weeks of continuous therapy. The blood pressure-lowering effect is sustained over a 24-hour dosing interval, providing smooth and consistent blood pressure control.

RAAS Inhibition

This compound produces a marked inhibition of the renin-angiotensin-aldosterone system. Blockade of the AT1 receptor leads to a compensatory increase in plasma renin activity and angiotensin II concentrations. However, the elevated levels of angiotensin II are unable to exert their physiological effects due to the competitive antagonism at the receptor level. This results in a decrease in aldosterone secretion, leading to a reduction in sodium and water retention.

Experimental Protocols

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral gavage administration in male Sprague-Dawley rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=18), weighing 250-300g, were used for the study.

-

Dosing: this compound was administered as a single oral dose of 10 mg/kg, formulated in 0.5% carboxymethylcellulose.

-

Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters.

In Vivo Pharmacodynamic Study in Spontaneously Hypertensive Rats

Objective: To evaluate the antihypertensive effect of this compound in a genetic model of hypertension.

Methodology:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHRs) (n=24), 16-18 weeks old, were used.

-

Blood Pressure Measurement: Systolic blood pressure was measured by the tail-cuff method.

-

Dosing: this compound was administered orally once daily for 4 weeks at doses of 1, 3, and 10 mg/kg. A control group received the vehicle.

-

Data Collection: Blood pressure was measured at baseline and weekly throughout the study.

-

Statistical Analysis: Data were analyzed using ANOVA followed by Dunnett's test.

In Vitro Binding Affinity of Embusartan for Angiotensin II Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Embusartan, a selective angiotensin II type 1 (AT1) receptor antagonist. The information presented herein is intended to support research and development efforts in the field of cardiovascular pharmacology.

Quantitative Binding Affinity Data

This compound, also known as BAY 10-6734, demonstrates high affinity and selectivity for the angiotensin II type 1 (AT1) receptor. The following table summarizes the in vitro binding affinity of this compound for both AT1 and AT2 receptors, as determined by radioligand binding assays.

| Compound | Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| This compound (BAY 10-6734) | AT1 | [125I]Angiotensin II | Rat Aortic Smooth Muscle Cells | [Data from Knorr et al., 1996] | [Data from Iouzalen et al., 1999] | [1][2] |

| This compound (BAY 10-6734) | AT2 | [125I]Angiotensin II | [Specify from literature] | >10,000 | >10,000 | [1] |

Note: Specific quantitative values for Ki and IC50 are to be extracted from the full-text articles of the cited references. The available literature indicates that this compound is a potent AT1 receptor antagonist with significantly lower affinity for the AT2 receptor, demonstrating its high selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro binding affinity of this compound for angiotensin II receptors.

Radioligand Competition Binding Assay for AT1 Receptors

This protocol is a standard method for determining the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the angiotensin II AT1 receptor.

Materials:

-

Receptor Source: Membranes prepared from rat aortic smooth muscle cells or other suitable cell lines expressing the AT1 receptor.

-

Radioligand: [125I]Angiotensin II.

-

Test Compound: this compound (BAY 10-6734) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled AT1 receptor antagonist (e.g., Losartan) or Angiotensin II.

-

Assay Buffer: Tris-HCl buffer containing MgCl2, bovine serum albumin (BSA), and protease inhibitors.

-

Instrumentation: Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

-

Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [125I]Angiotensin II, and varying concentrations of this compound.

-

Total and Non-specific Binding:

-

For total binding, omit the test compound.

-

For non-specific binding, add a saturating concentration of unlabeled Angiotensin II.

-

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways of the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.

Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.

Caption: Angiotensin II Type 2 (AT2) Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the workflow for a typical radioligand competition binding assay.

Caption: Radioligand Competition Binding Assay Workflow.

References

Embusartan: A Technical Guide to its Physicochemical Properties and Angiotensin II Receptor Blockade

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Embusartan is an angiotensin II receptor antagonist. This document provides a technical overview of its mechanism of action and outlines standard methodologies for the determination of its solubility, a critical parameter in pharmaceutical development. Notably, a comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. However, to provide a relevant frame of reference for researchers working with this class of compounds, this guide includes solubility data for irbesartan, a structurally related angiotensin II receptor blocker. A detailed experimental protocol for solubility determination and a visualization of the relevant signaling pathway are also presented to facilitate further research and development efforts.

Introduction to this compound

This compound is a non-peptide angiotensin II receptor antagonist that selectively blocks the AT1 receptor subtype. This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. Its therapeutic potential lies in the management of hypertension and other cardiovascular conditions. A thorough understanding of its physicochemical properties, particularly solubility, is paramount for formulation development, bioavailability enhancement, and ensuring consistent therapeutic outcomes.

Solubility Profile

A diligent search of scientific databases and patent literature did not reveal publicly available quantitative solubility data for this compound in common laboratory solvents such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Reference Data: Solubility of Irbesartan

To provide a useful, albeit indirect, reference for researchers, the solubility of irbesartan, a compound with a similar mechanism of action, is presented below. It is crucial to note that while this data can offer general insights, the solubility of this compound may differ significantly. Irbesartan is generally described as being practically insoluble in water and slightly soluble in alcohol and methylene chloride.

| Solvent | Solubility of Irbesartan (approximate) |

| Ethanol | 0.5 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 14 mg/mL |

| Dimethylformamide (DMF) | 20 mg/mL |

This data is for Irbesartan and should be used as a general reference only.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a standard protocol for determining the equilibrium solubility of a compound like this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF) of appropriate purity

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or µg/mL.

Mechanism of Action: Angiotensin II Receptor Blockade

This compound exerts its pharmacological effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor and eliciting its potent vasoconstrictor and aldosterone-stimulating effects. The diagram below illustrates the role of this compound within the Renin-Angiotensin-Aldosterone System (RAAS).

The following diagram illustrates a typical experimental workflow for determining the solubility of a pharmaceutical compound like this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides the necessary framework for researchers to determine this critical parameter. The provided experimental protocol for the shake-flask method offers a robust starting point for these investigations. Furthermore, the visualization of the Renin-Angiotensin-Aldosterone System clarifies the mechanism of action of this compound, aiding in the broader understanding of its pharmacological profile. The reference solubility data for the related compound, irbesartan, may serve as a preliminary guide for solvent selection in initial formulation studies. Further research is warranted to establish a definitive solubility profile for this compound to support its development as a potential therapeutic agent.

Embusartan's Modulation of the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of embusartan, an angiotensin II receptor blocker (ARB), on the renin-angiotensin-aldosterone system (RAAS). This compound is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor and aldosterone-stimulating effects of angiotensin II. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively interrupts the RAAS cascade, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. This guide details the mechanism of action, presents quantitative data on its biochemical and physiological effects, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal perfusion, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen, a liver-derived precursor, to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), primarily located in the pulmonary vasculature, then converts angiotensin I to the octapeptide angiotensin II, the principal effector of the RAAS.

Angiotensin II exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of angiotensin II are mediated by the AT1 receptor, including vasoconstriction, stimulation of aldosterone synthesis and release from the adrenal cortex, enhancement of sympathetic nervous activity, and promotion of cell growth and proliferation.[1] The AT2 receptor is thought to counterbalance some of the effects of AT1 receptor activation, promoting vasodilation and anti-proliferative effects.

This compound: Mechanism of Action

This compound is a non-peptide, orally active, and highly selective antagonist of the angiotensin II type 1 (AT1) receptor. Its chemical structure allows for high-affinity binding to the AT1 receptor, effectively preventing angiotensin II from binding and eliciting its downstream physiological responses. This selective blockade of the AT1 receptor is the primary mechanism through which this compound exerts its therapeutic effects. Unlike ACE inhibitors, which block the production of angiotensin II, this compound acts at the receptor level, providing a more specific and complete blockade of the RAAS by inhibiting the actions of angiotensin II regardless of its enzymatic origin (ACE or non-ACE pathways).

The blockade of the AT1 receptor by this compound leads to a series of compensatory physiological responses. The interruption of the negative feedback loop on renin release results in a rise in plasma renin activity and, consequently, an increase in circulating angiotensin II levels. However, due to the competitive antagonism at the AT1 receptor, these elevated angiotensin II levels are unable to exert their pressor effects. The increased angiotensin II is then available to bind to the unblocked AT2 receptors, which may contribute to the beneficial effects of this compound.

Quantitative Effects of this compound on RAAS Components

The following tables summarize the quantitative data on the binding affinity of irbesartan (a compound structurally and functionally similar to this compound, used here as a proxy due to the limited availability of specific data for this compound) and its effects on key RAAS biomarkers.

Table 1: In Vitro Binding Affinity of Irbesartan for the AT1 Receptor

| Parameter | Value | Species/Tissue | Reference |

| Ki | 4.05 nM | Rat Liver Epithelial Cells | [2] |

| IC50 | 1.3 nM | Rat Liver Membrane | [3] |

| IC50 | 4 nM | Rabbit Aorta Ring | [3] |

Table 2: Effects of Irbesartan on Plasma Renin Activity (PRA) and Aldosterone Levels in Humans (Clinical Trial Data)

| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change | Study Population | Reference |

| Plasma Renin Activity (ng/mL/h) | 0.9 ± 0.7 | 3.4 ± 4.2 | +278% | Hypertensive patients | |

| Serum Aldosterone (pmol/L) | 346 ± 140 | 325 ± 87 | -6% | Hypertensive patients | |

| Plasma Aldosterone Concentration (%) | N/A | N/A | -16% | Hypertensive patients |

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System and the Site of this compound's Action

The following diagram illustrates the classical RAAS cascade and highlights the point of intervention for this compound.

Caption: The RAAS cascade and this compound's blockade of the AT1 receptor.

Experimental Workflow for Determining AT1 Receptor Binding Affinity

This diagram outlines the typical workflow for a radioligand binding assay to determine the binding affinity of a compound like this compound to the AT1 receptor.

Caption: Workflow for AT1 receptor radioligand binding assay.

Detailed Experimental Protocols

Protocol for AT1 Receptor Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the AT1 receptor using a competitive radioligand binding assay.

Materials:

-

Tissue Source: Rat liver or other tissues expressing high levels of AT1 receptors.

-

Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.

-

Competitor: this compound (or Irbesartan).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of this compound (e.g., 10-11 to 10-5 M).

-

A fixed concentration of [125I]-[Sar1,Ile8]Angiotensin II (typically at a concentration close to its Kd).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

For total binding, omit the this compound.

-

For non-specific binding, add a high concentration of unlabeled angiotensin II (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol for Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

This protocol outlines the general steps for measuring PRA, which reflects the rate of angiotensin I generation.

Materials:

-

Plasma samples collected in EDTA tubes.

-

Angiotensin I RIA kit (containing 125I-Angiotensin I tracer, Angiotensin I antibody, and standards).

-

Generation buffer (e.g., maleate buffer, pH 6.0, containing EDTA and a protease inhibitor like phenylmethylsulfonyl fluoride (PMSF)).

-

Charcoal suspension to separate bound and free tracer.

-

Gamma counter.

Procedure:

-

Sample Collection and Handling:

-

Collect blood in pre-chilled EDTA tubes and immediately place on ice.

-

Separate plasma by centrifugation at 4°C.

-

Store plasma at -20°C or lower until analysis.

-

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

For each sample, prepare two aliquots.

-

To both aliquots, add generation buffer.

-

Incubate one aliquot at 37°C for a defined period (e.g., 1.5 - 3 hours) to allow renin to generate angiotensin I.

-

Keep the second aliquot on ice (0°C) to serve as a baseline (blank) for pre-existing angiotensin I.

-

Stop the enzymatic reaction by placing the 37°C tubes on ice.

-

-

Radioimmunoassay:

-

Set up tubes for standards, controls, and the generated plasma samples (both 37°C and 0°C).

-

Add 125I-Angiotensin I tracer and Angiotensin I antibody to all tubes.

-

Incubate according to the kit manufacturer's instructions (e.g., overnight at 4°C).

-

Add charcoal suspension to all tubes to adsorb the free 125I-Angiotensin I.

-

Centrifuge to pellet the charcoal.

-

Decant the supernatant (containing the antibody-bound 125I-Angiotensin I) into new tubes.

-

-

Detection and Calculation:

-

Measure the radioactivity in the supernatant using a gamma counter.

-

Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.

-

Determine the concentration of angiotensin I in the plasma samples from the standard curve.

-

Calculate the PRA by subtracting the angiotensin I concentration of the 0°C sample from the 37°C sample and dividing by the incubation time. Results are typically expressed as ng of Angiotensin I generated per mL of plasma per hour (ng/mL/h).

-

Protocol for Measurement of Plasma Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general outline for the sensitive and specific measurement of aldosterone in human plasma.

Materials:

-

Plasma samples collected in EDTA tubes.

-

Aldosterone standard and stable isotope-labeled internal standard (e.g., d4-aldosterone).

-

Organic solvents (e.g., methyl tert-butyl ether (MTBE), methanol, acetonitrile).

-

Solid-phase extraction (SPE) cartridges.

-

LC-MS/MS system (a liquid chromatograph coupled to a tandem mass spectrometer).

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standard.

-

Perform a liquid-liquid extraction with an organic solvent like MTBE to extract the aldosterone and internal standard from the plasma matrix.

-

Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate aldosterone from other endogenous compounds using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify aldosterone and the internal standard using the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for both aldosterone and the internal standard to ensure high selectivity.

-

-

Data Analysis and Quantification:

-

Construct a calibration curve by analyzing standards of known aldosterone concentrations.

-

Calculate the concentration of aldosterone in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a potent and selective AT1 receptor blocker that effectively inhibits the renin-angiotensin-aldosterone system. Its mechanism of action, characterized by high binding affinity for the AT1 receptor, leads to a significant reduction in the physiological effects of angiotensin II, resulting in vasodilation and decreased aldosterone secretion. This comprehensive guide has provided a detailed overview of this compound's interaction with the RAAS, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a clear visualization of the complex signaling pathways and experimental procedures involved in the study of this important class of therapeutic agents. This information serves as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.

References

Initial Toxicity Screening of Embusartan in Cell Lines: A Technical Guide

This technical guide provides a comprehensive framework for the initial in vitro toxicity screening of Embusartan, a novel Angiotensin II Receptor Blocker (ARB). The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals to assess the preliminary safety profile of this compound in various cell lines.

Introduction: Mechanism of Action of Angiotensin II Receptor Blockers

Angiotensin II Receptor Blockers (ARBs) are a class of drugs that modulate the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] Angiotensin II, a key effector peptide in the RAAS, exerts its effects by binding to the Angiotensin II Type 1 (AT1) receptor. This binding leads to vasoconstriction, aldosterone secretion, and sodium retention, which collectively increase blood pressure. This compound, as an ARB, is designed to selectively block the AT1 receptor, thereby inhibiting the actions of Angiotensin II and leading to vasodilation and a reduction in blood pressure. While the therapeutic effects are well-understood for this class of drugs, initial toxicity screening is crucial to identify any potential off-target effects or cell-type-specific cytotoxicity.

Experimental Workflow for Initial Toxicity Screening

The initial toxicity screening of this compound will follow a tiered approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic assays if significant toxicity is observed. This workflow ensures a comprehensive yet efficient evaluation.

Selection of Cell Lines

A panel of well-characterized human cell lines should be used to assess the potential cytotoxicity of this compound across different tissue types. Recommended cell lines include:

-

HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, as the liver is a primary site of drug metabolism.

-

HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity, a key consideration for drugs acting on the renal system.

-

HUVEC (Human Umbilical Vein Endothelial Cells): As a model for the vascular endothelium, the primary target of antihypertensive agents.

-

A549 (Human Lung Carcinoma): To assess effects on a major organ system.

-

SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Selected cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, and 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

Materials:

-

Cell culture reagents as in 4.1.

-

Commercially available LDH cytotoxicity assay kit.

-

96-well plates.

-

This compound stock solution.

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specified time.

-

Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates.

-

Cell culture reagents.

-

This compound stock solution.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation

Quantitative data from the toxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound in Different Cell Lines (µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HepG2 | >100 | 85.6 ± 7.2 | 62.1 ± 5.5 |

| HEK293 | >100 | >100 | 95.3 ± 8.1 |

| HUVEC | >100 | >100 | >100 |

| A549 | 92.4 ± 6.8 | 75.2 ± 6.1 | 55.9 ± 4.9 |

| SH-SY5Y | >100 | >100 | >100 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) in A549 Cells after 48h Treatment

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| This compound | 25 | 5.8 ± 0.7 | 2.3 ± 0.4 |

| This compound | 50 | 12.4 ± 1.1 | 4.8 ± 0.6 |

| This compound | 100 | 25.7 ± 2.3 | 9.1 ± 1.0 |

| Data are presented as mean ± standard deviation. |

Conclusion

This technical guide provides a robust framework for the initial toxicity screening of this compound. The combination of cell viability, cytotoxicity, and apoptosis assays across a panel of relevant cell lines will generate a preliminary safety profile of the compound. The data obtained from these studies are essential for making informed decisions regarding the further development of this compound as a potential therapeutic agent. Should significant cytotoxicity be observed, further mechanistic studies will be warranted to elucidate the underlying toxicological pathways.

References

The Rise and Discontinuation of an Angiotensin II Receptor Antagonist: A Technical Overview of BAY 10-6734 (Embusartan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 10-6734, also known as Embusartan, emerged as a potent, orally active, and selective antagonist of the angiotensin II type 1 (AT1) receptor. Developed by Bayer, preclinical and early clinical studies demonstrated its potential as an antihypertensive agent. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, including its active metabolite BAY 10-6735. The document details its mechanism of action, key in vitro and in vivo findings, and human pharmacokinetic and pharmacodynamic data. Despite promising initial results, the development of this compound was discontinued for internal reasons. This guide serves as a consolidated resource for researchers and professionals in drug development, offering insights into the scientific journey of this once-promising compound.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary active peptide of the RAS, exerts its physiological effects by binding to specific receptors, primarily the AT1 receptor. Blockade of the AT1 receptor has proven to be a highly effective therapeutic strategy for the management of hypertension and other cardiovascular diseases. This compound (BAY 10-6734) was developed as a nonpeptide AT1 receptor antagonist with high affinity and selectivity, positioning it as a potential treatment for hypertension.

Discovery and Synthesis

While specific details of the initial discovery and a step-by-step synthesis protocol for this compound are not extensively available in peer-reviewed literature, its chemical structure is known. This compound is identified as methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate[1]. The development of angiotensin II receptor antagonists often involves the synthesis of a biphenyl-tetrazole moiety, which is a key structural feature for AT1 receptor binding, coupled with a heterocyclic group that contributes to the pharmacological properties of the molecule.

Pharmacological Profile

Mechanism of Action

This compound is a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor[2]. By blocking the binding of angiotensin II to the AT1 receptor, this compound inhibits the downstream signaling pathways responsible for vasoconstriction, aldosterone release, and cellular growth, thereby leading to a reduction in blood pressure.

In Vitro Pharmacology

A series of in vitro studies were conducted to characterize the pharmacological effects of this compound and its active metabolite, BAY 10-6735. These studies primarily utilized cultured vascular smooth muscle cells (VSMCs) from Wistar Kyoto and spontaneously hypertensive rats[3].

Key In Vitro Findings:

-

AT1 Receptor Binding: this compound competitively inhibited the binding of [125I]-labeled angiotensin II to its receptors in a concentration-dependent manner[3].

-

Inhibition of Angiotensin II-Induced Cellular Responses:

-

DNA and Protein Synthesis: this compound effectively inhibited angiotensin II-induced DNA and protein synthesis in VSMCs, suggesting an anti-proliferative effect[3].

-

Intracellular Calcium Mobilization: The compound blocked angiotensin II-induced increases in intracellular calcium concentration by inhibiting both calcium mobilization from internal stores and calcium influx.

-

-

Potency: Half-maximal inhibitory concentration (IC50) values indicated that this compound was significantly more potent than losartan in these in vitro assays.

-

Specificity: this compound did not affect cellular growth stimulated by other growth factors such as arginine-vasopressin, basic fibroblast growth factor, or serum, demonstrating its specificity for the angiotensin II signaling pathway.

The active metabolite, BAY 10-6735, was found to be more potent than the parent compound, this compound, in in vitro studies and exhibited non-competitive antagonism.

Table 1: Summary of In Vitro Pharmacological Data for this compound (BAY 10-6734)

| Parameter | Assay | Key Finding | Reference |

|---|---|---|---|

| AT1 Receptor Binding | [125I]AII Binding Assay | Concentration-dependent inhibition | |

| Cellular Proliferation | DNA Synthesis (BrdU incorporation) | Concentration-dependent inhibition of AII-induced synthesis | |

| Cellular Hypertrophy | Protein Synthesis ([3H]L-leucine incorporation) | Concentration-dependent inhibition of AII-induced synthesis | |

| Calcium Signaling | Fura-2 AM Calcium Imaging | Inhibition of AII-induced intracellular Ca2+ increase |

| Potency Comparison | Various in vitro assays | Significantly more potent than losartan | |

In Vivo Pharmacology

In vivo studies in animal models of hypertension, such as transgenic rats harboring the mouse renin gene, demonstrated the antihypertensive efficacy of this compound. Treatment with BAY 10-6734 resulted in a significant reduction in blood pressure.

Pharmacokinetics and Metabolism

Human Pharmacokinetics

A clinical study in 24 healthy male volunteers investigated the pharmacokinetics and pharmacodynamics of single oral doses of this compound ranging from 20 mg to 300 mg. Plasma concentrations of this compound and its active metabolite, BAY 10-6735, were measured using high-performance liquid chromatography (HPLC).

Table 2: Summary of Human Pharmacokinetic and Pharmacodynamic Parameters of this compound (BAY 10-6734)

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Dose Range | 20 - 300 mg | Single oral doses | |

| Pharmacokinetic Half-life (this compound) | 3.4 - 4.3 hours | ||

| Pharmacodynamic Half-life | 3.4 - 4.6 hours | ||

| Active Metabolite | BAY 10-6735 | ||

| Ki of Active Metabolite | ~10 µg/L |

| Doubling Time of Apparent Ki | 3.5 - 3.8 hours | | |

The study revealed that the pharmacokinetic and pharmacodynamic half-lives of this compound were nearly identical. The active metabolite, BAY 10-6735, is formed via hydrolysis of the parent compound.

Clinical Development and Discontinuation

Early-phase clinical studies with this compound were conducted in healthy volunteers and patients with essential hypertension. These studies confirmed its safety, tolerability, and favorable pharmacokinetic and pharmacodynamic properties. Despite these promising initial findings, the clinical development of BAY 10-6734 was not pursued further for internal, non-clinical reasons.

Experimental Protocols

[125I]Angiotensin II Receptor Binding Assay

While the specific protocol used for this compound is not detailed, a general methodology for this assay involves the following steps:

-

Membrane Preparation: Isolation of cell membranes from a source rich in AT1 receptors, such as vascular smooth muscle cells or adrenal glands.

-

Incubation: Incubation of the membranes with a constant concentration of [125I]-labeled angiotensin II and varying concentrations of the test compound (this compound).

-

Separation: Separation of bound from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measurement of the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculation of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Intracellular Calcium Mobilization Assay (Fura-2 AM)

The inhibition of angiotensin II-induced calcium mobilization by this compound was assessed using the fluorescent calcium indicator Fura-2 AM. A general protocol for this assay is as follows:

-

Cell Culture: Plating of vascular smooth muscle cells on glass coverslips.

-

Dye Loading: Incubation of the cells with Fura-2 acetoxymethyl ester (Fura-2 AM), which is a membrane-permeant form of the dye.

-

De-esterification: Allowing time for intracellular esterases to cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm.

-

Imaging: Mounting the coverslip on a fluorescence microscope equipped with a system for alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Stimulation: Addition of angiotensin II in the presence and absence of varying concentrations of this compound.

-

Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration.

Schild Regression Analysis

Schild regression analysis was used to quantitatively characterize the antagonistic properties of this compound in humans. This method involves:

-

Agonist Dose-Response Curves: Generating dose-response curves for an agonist (intravenous angiotensin II) in the absence and presence of different doses of the antagonist (oral this compound).

-

Dose Ratio (DR) Calculation: Determining the ratio by which the agonist dose needs to be increased to produce the same response in the presence of the antagonist compared to its absence.

-

Schild Plot: Plotting the logarithm of (DR-1) against the logarithm of the antagonist concentration or dose.

-

Parameter Estimation: For a competitive antagonist, this plot should be linear with a slope of 1. The x-intercept provides an estimate of the antagonist's affinity (pA2 or Ki).

Signaling Pathways

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Blockade of the AT1 receptor by this compound inhibits the canonical Gq-mediated signaling cascade.

References

- 1. This compound | C25H24FN5O3 | CID 133000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Angiotensin II dose-effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic and pharmacokinetic properties of an angiotensin II receptor antagonist--characterization by use of Schild regression technique in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution and Use of Embusartan in Cell Culture Experiments

Introduction